molecular formula C13H15BrO3 B3184647 Cyclohexyl 5-bromo-2-hydroxybenzoate CAS No. 1131587-74-0

Cyclohexyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3184647
CAS No.: 1131587-74-0
M. Wt: 299.16 g/mol
InChI Key: YRBDFCPARYWPLJ-UHFFFAOYSA-N
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Description

Cyclohexyl 5-bromo-2-hydroxybenzoate (CAS 1131587-74-0) is a brominated aromatic ester with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . This compound is characterized by a hydroxybenzoate structure substituted with a bromine atom at the 5-position and esterified with a cyclohexyl group. Its canonical SMILES representation is C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O . As a specialized chemical building block, its core research value lies in its multifunctional structure, which presents three distinct reactive sites: the bromoaryl group, the phenolic hydroxyl group, and the cyclohexyl ester. This makes it a versatile intermediate for various synthetic transformations, including cross-coupling reactions and the construction of more complex molecular architectures. While specific biological data for this exact compound is limited, its structural features are highly relevant in medicinal chemistry research. For instance, patents describe closely related bromo-hydroxybenzoates and their derivatives as key intermediates in the synthesis of active pharmaceutical ingredients, such as hypoglycemic agents . Furthermore, structural analogs featuring a cyclohexyl group and halogenated hydroxybenzyl groups have been investigated for potential biological activity in other therapeutic areas . Researchers are advised to handle this product with care, and it is recommended to be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1131587-74-0

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

cyclohexyl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2

InChI Key

YRBDFCPARYWPLJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of Cyclohexyl 5 Bromo 2 Hydroxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For Cyclohexyl 5-bromo-2-hydroxybenzoate (B13816698), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of Cyclohexyl 5-bromo-2-hydroxybenzoate is predicted to display distinct signals corresponding to the aromatic protons of the 5-bromo-2-hydroxybenzoate unit and the aliphatic protons of the cyclohexyl group.

The aromatic region is expected to show three signals. The proton ortho to the hydroxyl group (H-3) would likely appear as a doublet. The proton meta to the hydroxyl group and ortho to the bromine atom (H-6) is also anticipated to be a doublet. The proton positioned between the bromo and carboxylate groups (H-4) would present as a doublet of doublets due to coupling with both H-3 and H-6. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

In the aliphatic region, the spectrum would be characterized by a multiplet for the methine proton (H-1') of the cyclohexyl ring directly attached to the ester oxygen. This signal would be shifted downfield relative to the other cyclohexyl protons due to the deshielding effect of the oxygen atom. The remaining ten protons of the cyclohexyl ring would likely appear as a series of overlapping multiplets in the upfield region.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3 ~6.9 d
H-4 ~7.4 dd
H-6 ~7.8 d
OH Variable br s
H-1' (Cyclohexyl) ~4.9 m

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the seven carbons of the benzoate (B1203000) ring and the six carbons of the cyclohexyl group.

The carbonyl carbon (C=O) of the ester group is predicted to have the largest chemical shift, typically appearing in the range of 165-175 ppm. docbrown.info The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C-2) and the carbon bearing the bromine atom (C-5) will be significantly affected. The carbon attached to the ester group (C-1) will also have a characteristic shift.

The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon atom bonded to the ester oxygen (C-1') will be the most downfield of the cyclohexyl carbons, typically in the range of 70-80 ppm. The other five cyclohexyl carbons will have chemical shifts in the more upfield region, generally between 20 and 40 ppm.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~170
C-1 ~115
C-2 ~155
C-3 ~120
C-4 ~140
C-5 ~118
C-6 ~135
C-1' (Cyclohexyl) ~75

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the adjacent aromatic protons (H-3, H-4, and H-6) and map out the coupling relationships among the protons on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. youtube.com It would be used to definitively assign the ¹³C signals for each protonated carbon in both the aromatic and cyclohexyl moieties.

SOFAST-HMQC: This is a sensitivity-enhanced version of the HMQC experiment that can be used to obtain spectra more quickly, which is particularly useful for samples that are limited in quantity or stability.

While solution-state NMR provides detailed information about the structure of a molecule in solution, solid-state NMR (ssNMR) can be applied to study the compound in its crystalline or amorphous solid form. This technique can provide insights into the molecular packing, conformation, and dynamics in the solid state, which may differ from the solution state. Specific ssNMR experiments could be used to measure internuclear distances and determine the torsion angles that define the three-dimensional structure of this compound in its solid phase.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound, often resulting in the observation of the protonated molecular ion [M+H]⁺ or other adducts. imrpress.comnih.gov

For this compound (C₁₃H₁₅BrO₃), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion, with two peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

High-resolution analysis would allow for the determination of the exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula.

Predicted HRMS-ESI Data

Ion Calculated Exact Mass
[C₁₃H₁₅⁷⁹BrO₃+H]⁺ 315.0226

The observation of this exact mass and the characteristic isotopic pattern would provide unambiguous confirmation of the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of this compound, the resulting mass spectrum displays a series of fragment ions that are crucial for confirming its molecular structure.

The ionization process involves bombarding the molecule with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments is expected, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fast Atom Bombardment Mass Spectrometry (FAB(+)-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.org This method is particularly useful for analyzing non-volatile and thermally labile compounds. rsc.org

In the positive ion mode (FAB(+)-MS), the primary species observed is the protonated molecule, [M+H]⁺. wikipedia.orgrsc.org For this compound, this would correspond to a prominent signal at an m/z value equal to its molecular weight plus the mass of a proton. One of the advantages of FAB-MS is that it typically produces less fragmentation than EI-MS, resulting in a clear molecular ion peak which is useful for determining the molecular weight of the compound. wikipedia.org

In some cases, cluster ions with the matrix (e.g., [M+G+H]⁺, where G is a glycerol molecule) may also be observed, which can provide additional confirmation of the analyte's identity. nih.gov The relative intensity of these cluster ions can sometimes be sensitive to the crystalline form of the analyte. nih.gov

Fragmentation Pattern Analysis for Structural Connectivity

The fragmentation pattern observed in mass spectrometry provides a roadmap to the structural connectivity of a molecule. By analyzing the m/z values of the fragment ions, the different components of this compound can be identified.

Key Predicted Fragmentation Pathways:

Loss of the Cyclohexyloxy Group: A common fragmentation pathway for esters is the cleavage of the bond between the carbonyl carbon and the ester oxygen. For this compound, this would result in the loss of a cyclohexyloxy radical (•OC₆H₁₁) to form a benzoyl cation.

Loss of Cyclohexene (B86901): Another significant fragmentation involves a McLafferty-type rearrangement, leading to the elimination of cyclohexene (C₆H₁₀) and the formation of a radical cation of 5-bromo-2-hydroxybenzoic acid.

Cleavage of the Cyclohexyl Ring: Fragmentation within the cyclohexyl ring itself can occur, leading to a series of smaller hydrocarbon fragments.

Loss of CO: Decarbonylation of the benzoyl cation can occur, resulting in the loss of a carbon monoxide molecule.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution of bromine-containing ions, allows for the comprehensive structural elucidation of this compound. cas.cn

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Vibrational Mode Assignment (e.g., Ester Carbonyl, Hydroxyl, Aromatic C-Br)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. Theoretical calculations, often using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. nih.gov

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
O-H (hydroxyl)Stretching3200-3600 nih.gov
C=O (ester carbonyl)Stretching1680-1740
C-O (ester)Stretching1100-1300
C=C (aromatic)Stretching1450-1600
C-H (aromatic)Stretching3000-3100 nih.gov
C-H (aliphatic)Stretching2850-2960
C-BrStretching500-600

Table 1: Predicted Vibrational Frequencies for this compound.

The hydroxyl (O-H) stretching vibration is typically observed as a broad band in the IR spectrum due to hydrogen bonding. nih.gov The ester carbonyl (C=O) stretch gives rise to a strong, sharp absorption band. The aromatic ring is characterized by several bands corresponding to C=C and C-H stretching and bending vibrations. The carbon-bromine (C-Br) stretching frequency appears in the fingerprint region of the spectrum. Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring. libretexts.org

Hydrogen Bonding Interactions as Probed by IR

The presence of both a hydroxyl group (a hydrogen bond donor) and an ester carbonyl group (a hydrogen bond acceptor) in close proximity on the aromatic ring allows for the formation of a strong intramolecular hydrogen bond in this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the substituted benzene (B151609) ring and the carbonyl group. The exact positions of the absorption maxima (λ_max) are influenced by the solvent polarity. nih.gov

Predicted Electronic Transitions:

TransitionChromophoreExpected λ_max (nm)
π → πAromatic Ring~200-280
n → πCarbonyl Group~300-340

Table 2: Predicted Electronic Transitions for this compound.

The presence of the hydroxyl and bromo substituents on the benzene ring acts as auxochromes, causing a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzene. The n → π* transition of the carbonyl group is typically weaker in intensity than the π → π* transitions. Studying the UV-Vis spectrum in different solvents can provide insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. This technique is indispensable for determining the absolute configuration, molecular conformation, and packing of crystalline solids like this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

For this compound, SC-XRD analysis would unambiguously determine the spatial orientation of the cyclohexyl ring relative to the planar 5-bromo-2-hydroxybenzoate group. A key feature of the molecular structure is an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen atom of the ester group. This interaction forms a stable six-membered ring, which significantly influences the planarity of the salicylate (B1505791) portion of the molecule.

While specific crystallographic data for this compound is not widely published, the table below outlines the expected parameters that would be determined from such an analysis, based on known data for structurally related salicylates.

Table 1: Representative Crystallographic Data Parameters from Single-Crystal X-ray Diffraction

Parameter Description Typical Expected Value/Information
Crystal System The crystal system describes the symmetry of the unit cell. Monoclinic or Orthorhombic
Space Group The space group provides a complete description of the symmetry of the crystal. e.g., P2₁/c or Pbca
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). Specific Ångström (Å) and degree (°) values
Z The number of molecules per unit cell. Typically 2, 4, or 8
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-Br). Measured in Ångströms (Å)
Bond Angles The angles between adjacent bonds (e.g., O-C-C). Measured in degrees (°)
Torsion Angles The dihedral angles that define the molecular conformation. Measured in degrees (°)

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the bulk material.

PXRD is crucial for:

Phase Identification: Confirming that the synthesized bulk material corresponds to the structure determined by single-crystal XRD.

Purity Assessment: Detecting the presence of different crystalline polymorphs or impurities.

Crystallinity Measurement: Assessing the degree of crystallinity versus amorphous content in the sample.

The PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal lattice.

Table 2: Information Derived from Powder X-ray Diffraction

Measurement Utility in Analysis
Peak Positions (2θ) Used to identify the crystal lattice parameters and identify the crystalline phase.
Peak Intensities Correlate with the arrangement of atoms in the crystal structure and can be used for quantitative phase analysis.

Intermolecular Interactions in the Solid State (e.g., C-H···O hydrogen bonds)

The way molecules pack together in a crystal lattice is governed by a network of non-covalent intermolecular interactions. While the strong intramolecular hydrogen bond is a dominant feature within one molecule of this compound, the crystal packing is dictated by weaker intermolecular forces.

These interactions include:

Van der Waals Forces: General attractive and repulsive forces between molecules.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the bromine atom.

C-H···O Hydrogen Bonds: Weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and an oxygen atom (often the carbonyl or hydroxyl oxygen) acts as the acceptor.

In the solid state of similar compounds, C-H···O interactions involving the C-H groups of the cyclohexyl ring and the oxygen atoms of the ester or hydroxyl groups on neighboring molecules are commonly observed. These interactions, along with other weak forces, create a complex three-dimensional supramolecular architecture that defines the stability and physical properties of the crystal. Analysis of the crystal structure would reveal the specific distances and angles of these C-H···O bonds, confirming their presence and role in the crystal packing.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For this compound, chromatographic methods are essential for verifying purity and separating it from potential isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18), where the stationary phase is nonpolar. A polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be used for elution. A UV detector is highly effective for detection, as the aromatic ring of the compound absorbs UV light. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Example Condition Purpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) Elutes the compound from the column. The ratio can be adjusted for optimal separation.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and the retention time.
Detection UV at a specific wavelength (e.g., 254 nm or 305 nm) Quantifies the compound as it elutes based on its UV absorbance.
Injection Volume 10 µL The amount of sample introduced into the system.

| Retention Time (Rt) | Compound-specific (e.g., 5.8 min) | The time taken for the compound to travel from the injector to the detector. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are thermally stable and volatile enough to be vaporized without decomposition.

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can confirm the identity of the compound. GC-MS is also highly effective for detecting and identifying volatile impurities.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). Fragmentation patterns would provide further structural information.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Cyclohexyl salicylate
Acetonitrile
Methanol

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a crucial analytical technique for monitoring the progress of the esterification reaction between 5-bromosalicylic acid and cyclohexanol (B46403) to form this compound. By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of the starting materials and the formation of the product can be visualized.

The choice of stationary and mobile phases is critical for achieving good separation of the components. Given the polarities of the compounds involved, a silica (B1680970) gel plate is a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent and a slightly more polar solvent to facilitate the migration of the compounds up the plate.

In a typical TLC analysis for this reaction, the starting material, 5-bromosalicylic acid, being a carboxylic acid, is highly polar and would exhibit a low retention factor (Rƒ) value. Cyclohexanol is also polar but generally less so than the corresponding carboxylic acid, and would thus have a slightly higher Rƒ value. The product, this compound, is an ester and is significantly less polar than the starting carboxylic acid. Consequently, it will travel further up the TLC plate, resulting in a higher Rƒ value. The progress of the reaction is indicated by the diminishing intensity of the spots corresponding to the starting materials and the increasing intensity of the spot for the product.

A suitable mobile phase for this analysis would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio would be determined empirically, but a starting point could be a 7:3 or 8:2 mixture of hexane to ethyl acetate. This system would provide good separation between the polar starting materials and the less polar ester product.

Table 1: Predicted TLC Data for the Esterification Reaction

CompoundStationary PhaseMobile Phase (Hexane:Ethyl Acetate)Predicted Rƒ Value
5-bromosalicylic acidSilica Gel7:3Low (e.g., 0.2-0.3)
CyclohexanolSilica Gel7:3Moderate (e.g., 0.4-0.5)
This compoundSilica Gel7:3High (e.g., 0.7-0.8)

It is important to note that these Rƒ values are illustrative and can be influenced by various factors, including the exact solvent ratio, temperature, and the specific type of TLC plate used.

Computational Chemistry and Theoretical Investigations of Cyclohexyl 5 Bromo 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cyclohexyl 5-bromo-2-hydroxybenzoate (B13816698), DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which dictates its physical and chemical properties. For Cyclohexyl 5-bromo-2-hydroxybenzoate, the primary sources of conformational isomerism are the rotation around the ester bond and the puckering of the cyclohexyl ring.

The cyclohexyl group itself predominantly exists in a stable chair conformation to minimize angular and torsional strain. researchgate.net However, the ester substituent can occupy either an axial or equatorial position. It is generally observed that equatorially substituted cyclohexanes are more stable. spcmc.ac.in Quantum mechanical calculations performed on the analogous (S)-4-(cyclohexoxycarbonyl)-2-azetidinone showed a clear preference for the equatorial conformation of the cyclohexyl group. electronicsandbooks.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

While specific data for the cyclohexyl ester is unavailable, DFT calculations (B3LYP/6-311++G(d,p)) have been performed on the closely related 5-Bromo-2-Hydroxybenzaldehyde. researchgate.net These calculations provide a valuable proxy for understanding the electronic characteristics of the shared aromatic scaffold. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of intramolecular charge transfer. mdpi.comirjweb.com The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom and carbonyl group significantly influences the electron distribution in the HOMO and LUMO.

Table 1: Representative Frontier Molecular Orbital Data for the Analogous 5-Bromosalicylaldehyde (B98134) Moiety

Parameter Energy (eV) Significance
EHOMO -6.2967 Indicates electron-donating capability; related to ionization potential.
ELUMO -1.8096 Indicates electron-accepting capability; related to electron affinity.
Energy Gap (ΔE) 4.4871 A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

Data is illustrative and based on calculations for a related imidazole (B134444) derivative to show the concept. irjweb.com Actual values for this compound would differ.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) provides a visual map of the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

In a theoretical MEP map of this compound, distinct regions of electrostatic potential would be observed. DFT studies on 5-Bromo-2-Hydroxybenzaldehyde reveal the expected charge distribution for the core aromatic system. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular Region Predicted Potential Chemical Significance
Carbonyl Oxygen (C=O) Strongly Negative (Red) A primary site for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Oxygen (-OH) Negative (Yellow/Orange) A site for electrophilic attack and a hydrogen bond donor/acceptor.
Hydroxyl Hydrogen (-OH) Strongly Positive (Blue) A primary site for nucleophilic attack and hydrogen bond donation.
Aromatic Ring Neutral/Slightly Negative (Green) Represents the delocalized π-electron system.
Cyclohexyl Group Neutral (Green) Primarily involved in non-polar, van der Waals interactions.

Predictions are based on MEP analysis of the analogous 5-Bromo-2-Hydroxybenzaldehyde. researchgate.net

This charge distribution indicates that the molecule has multiple sites susceptible to interaction, governing its binding behavior and reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions within a specific environment, such as a solvent.

Solvent Effects on Conformation and Reactivity

The choice of solvent can significantly influence the conformational equilibrium and reactivity of a solute. bg.ac.rsacs.org For this compound, MD simulations would reveal how solute-solvent interactions affect its structure and energy.

Intermolecular Interactions and Molecular Recognition

MD simulations are instrumental in studying the specific non-covalent interactions that govern how a molecule recognizes and binds to other molecules or surfaces. For this compound, several types of intermolecular interactions are possible.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Crystal structure analysis of the related Methyl 5-bromo-2-hydroxybenzoate shows clear O—H···O hydrogen bonds that link molecules together. iucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems. Weak π-π stacking has been observed in the crystal structure of Methyl 5-bromo-2-hydroxybenzoate. iucr.org

Van der Waals Forces: The large, non-polar cyclohexyl ring would primarily engage in weaker, but cumulatively significant, van der Waals or hydrophobic interactions.

MD simulations can quantify the strength and lifetime of these interactions, providing a dynamic picture of how this compound might self-assemble or interact with a biological target or material surface.

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By modeling the electronic structure and molecular geometry, it is possible to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy.

Theoretical vibrational analyses have been performed on the analogous compound, 5-Bromo-2-hydroxybenzaldehyde, using DFT methods with basis sets such as 6-311++G(d,p). nih.govkoreascience.kr These calculations allow for the assignment of characteristic vibrational modes observed in Infrared (IR) and Raman spectroscopy.

The key vibrational frequencies for 5-Bromo-2-hydroxybenzaldehyde provide a reference for identifying functional groups in related structures. The hydroxyl (O-H) group stretching vibration is typically a sharp, distinct band. In the theoretical calculations for 5-Bromo-2-hydroxybenzaldehyde, the O-H stretching mode is predicted around 3684 cm⁻¹. nih.gov The carbonyl (C=O) stretching frequency is also a prominent feature, with its calculated value reported at 1687 cm⁻¹, which falls within the expected experimental range of 1600–1700 cm⁻¹. nih.gov

Vibrations associated with the aromatic ring, specifically the C-H and C-C stretching modes, are also well-defined. Aromatic C-H stretching vibrations are calculated to appear in the region of 3078–2861 cm⁻¹. nih.gov The C-C stretching vibrations within the aromatic ring are predicted to occur between 1568 cm⁻¹ and 1048 cm⁻¹. nih.gov A study on a Schiff base derived from 5-bromosalicylaldehyde also reported on its vibrational and Raman frequencies. nih.govcadaster.eu

Table 1: Selected Theoretical Vibrational Frequencies for the Analogous Compound, 5-Bromo-2-hydroxybenzaldehyde Data obtained from DFT B3LYP/6-311++G(d,p) calculations. nih.gov

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
HydroxylO-H Stretch3684
CarbonylC=O Stretch1687
Aromatic C-HC-H Stretch3078 - 2861
Aromatic C-CC-C Stretch1568 - 1048

This interactive table provides a summary of key calculated vibrational frequencies.

Theoretical calculations of NMR chemical shifts are crucial for confirming molecular structures. While specific data for this compound is not available, studies on derivatives of 5-bromosalicylaldehyde provide valuable comparative data. For instance, a novel Schiff base, (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid, synthesized from 5-bromo salicylaldehyde (B1680747) and β-alanine, has been characterized by ¹H and ¹³C NMR, supported by DFT calculations. nih.govcadaster.eu

The characterization of this analogue involved both experimental and theoretical analysis of its NMR spectra, which aids in the assignment of proton and carbon signals. nih.gov

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for a Schiff Base Derived from 5-Bromosalicylaldehyde Data for (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid. nih.gov

NucleusAtom TypeExperimental Chemical Shift (ppm)
¹³CC=N (Azomethine)Not specified
¹³CAromatic & othersNot specified
¹HAromatic & othersNot specified

Note: Specific shift values from the study are not detailed in the abstract; however, the study confirms that ¹H and ¹³C NMR characterization was performed and supported by DFT analysis. nih.govcadaster.eu

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For compounds analogous to this compound, such as other salicylic (B10762653) acid and benzoic acid derivatives, QSPR/QSAR models have been developed for various endpoints.

A study on the anti-inflammatory activity of 28 substituted salicylic acids found that the electronic and partitioning effects of the substituents are significant factors. nih.gov It was noted that substituting the salicylic acid ring at the 5-position with an aromatic ring could increase anti-inflammatory activity. nih.gov Furthermore, the substitution of a halogen atom on the aromatic ring of salicylates has been shown to enhance both potency and toxicity. pharmacy180.com

In a Quantitative Structure-Toxicity Relationship (QSTR) study of benzoic acids, various substituted forms were tested for toxicity against different organisms. nih.gov The results indicated that for toxicity to Vibrio fischeri and Daphnia, the effect of substituents decreased in the order of bromo > chloro > fluoro. nih.gov This suggests that the bromo-substitution, as present in this compound, is a significant contributor to the molecule's potential biological effects, a key consideration in QSPR/QSAR modeling. These models often use descriptors related to hydrophobicity (logP) and electronic properties (pKa, ELUMO) to predict toxicity. nih.gov

QSPR models have also been developed to predict fundamental physicochemical properties like aqueous solubility, which is critical for a compound's environmental fate and bioavailability. nih.gov Such models for phenols and phenol-like molecules have shown that specific descriptors can act as correction factors to account for the electronic characteristics of these aromatic structures. acs.org

Chemical Reactivity and Reaction Mechanisms of Cyclohexyl 5 Bromo 2 Hydroxybenzoate

Hydrolysis Mechanisms of the Ester Linkage (Acidic and Basic Conditions)

The ester linkage in Cyclohexyl 5-bromo-2-hydroxybenzoate (B13816698) is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of esters. This process cleaves the ester bond, yielding 5-bromosalicylic acid and cyclohexanol (B46403).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible process. The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as sulfuric acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfer and elimination of cyclohexanol, followed by deprotonation to regenerate the acid catalyst and form 5-bromosalicylic acid. libretexts.org Due to the reaction's reversible nature, using a large excess of water can shift the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification): In basic conditions, using a reagent like sodium hydroxide (B78521), the hydrolysis is an irreversible reaction termed saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org The intermediate then collapses, expelling the cyclohexoxide ion, which is a relatively poor leaving group but is feasible under these conditions. The cyclohexoxide ion then deprotonates the newly formed 5-bromosalicylic acid in a fast acid-base reaction, forming cyclohexanol and the sodium salt of 5-bromosalicylic acid. Acidification of the reaction mixture in a separate workup step is required to obtain the final 5-bromosalicylic acid product. libretexts.org

Condition Catalyst/Reagent Key Steps Products Reversibility
Acidic H₂SO₄, HCl (catalytic)1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of cyclohexanol5-Bromosalicylic acid, CyclohexanolReversible
Basic NaOH, KOH (stoichiometric)1. Nucleophilic attack by OH⁻2. Elimination of cyclohexoxide3. Deprotonation of carboxylic acid5-Bromosalicylate salt, CyclohexanolIrreversible

Electrophilic Aromatic Substitution Reactions on the 5-Bromo-2-hydroxybenzoate Moiety

The benzene (B151609) ring of Cyclohexyl 5-bromo-2-hydroxybenzoate is subject to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.orguci.edu The rate and regioselectivity of these reactions are governed by the three substituents already present on the ring: the hydroxyl (-OH) group, the bromine (-Br) atom, and the cyclohexyl ester (-COOC₆H₁₁) group.

Activating/Deactivating Effects : The hydroxyl group is a powerful activating group, meaning it increases the ring's reactivity towards electrophiles. wikipedia.org Conversely, the bromine atom and the ester group are deactivating groups. uci.edu

Directing Effects : The hydroxyl and bromine groups are ortho, para-directors, while the ester group is a meta-director.

The powerful activating and directing effect of the hydroxyl group is dominant. It directs incoming electrophiles primarily to the positions ortho and para to it. In this molecule, the positions ortho (C3) and para (C5) to the hydroxyl group are already substituted (with the ester and bromine, respectively). Therefore, electrophilic substitution is most likely to occur at the remaining vacant position, C3.

Examples of potential electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the C3 position. uci.edu

Halogenation : Further bromination or chlorination using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) would introduce another halogen atom, again predicted to be at the C3 position. fiveable.melibretexts.orglibretexts.org

Sulfonation : Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid (-SO₃H) group at the C3 position. wikipedia.org

Friedel-Crafts Reactions : Both alkylation and acylation are classic SEAr reactions. wikipedia.org However, the presence of the deactivating ester group and the potential for complexation of the Lewis acid catalyst with the hydroxyl and carbonyl groups can complicate these reactions.

Substituent Inductive/Resonance Effect Activating/Deactivating Directing Effect
-OH -I, +RStrongly ActivatingOrtho, Para
-Br -I, +RDeactivatingOrtho, Para
-COOR -I, -RDeactivatingMeta

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring can be replaced via nucleophilic substitution reactions, though this is generally more challenging than on an alkyl halide. The primary mechanism for this would be nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (bromine). In this compound, the ester group is para to the bromine atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. However, the presence of the electron-donating hydroxyl group ortho to the bromine is counterproductive for SNAr. Strong nucleophiles and harsh reaction conditions (high temperature and pressure) would likely be required to achieve substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A more versatile and widely used method for the substitution of aryl bromides involves transition-metal catalysis. These reactions are fundamental in modern organic synthesis.

Suzuki Coupling : Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the bromine with an alkyl or aryl group.

Heck Coupling : This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : This reaction uses a palladium catalyst to form a carbon-nitrogen bond, replacing the bromine with an amine. This is a powerful method for synthesizing aryl amines.

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper, to form a new carbon-carbon triple bond.

Redox Reactions and Transformations

The this compound molecule has several sites that can participate in redox reactions.

Oxidation of the Phenolic Group: The phenolic hydroxyl group is susceptible to oxidation. nih.gov Phenols can be oxidized to quinones, though the reaction can be complex and lead to polymerization or degradation, especially under strong oxidizing conditions. The antioxidant properties of phenolic compounds are linked to their ability to be oxidized and neutralize free radicals. nih.gov The oxidation potential of the phenolic group in this molecule would be influenced by the other ring substituents. nih.gov

Baeyer–Villiger Oxidation in Related Systems: The Baeyer–Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid. While this compound is not a ketone, this reaction is relevant to related chemical systems. For instance, if the corresponding 5-bromo-2-hydroxyacetophenone were used as a starting material, a Baeyer-Villiger oxidation could potentially be employed to form an acetate (B1210297) ester. The hydroboration-oxidation of an appropriate precursor could also be a relevant transformation in the synthesis of related structures. google.com

Investigation of Intramolecular Interactions and Rearrangements

The specific arrangement of functional groups in this compound allows for significant intramolecular interactions.

Intramolecular Hydrogen Bonding: A prominent feature of 2-hydroxybenzoate derivatives is the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the ester group. nih.gov This interaction forms a stable six-membered pseudo-ring. This hydrogen bond influences the molecule's physical properties, such as its acidity and boiling point, and can also affect its chemical reactivity by altering the electron density and accessibility of the involved functional groups. nih.gov

Other Interactions: In the solid state, related molecules like methyl 5-bromo-2-hydroxybenzoate have been shown to exhibit π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov It is plausible that this compound would also engage in such non-covalent interactions, influencing its crystal packing.

Potential Rearrangements: While not extensively documented for this specific molecule, related structures can undergo rearrangement reactions. The Fries rearrangement, for example, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. However, this reaction is more common for esters where the acyl group is attached to the phenolic oxygen, rather than the ester being part of a carboxyl group directly attached to the ring.

Advanced Applications and Research Directions for Cyclohexyl 5 Bromo 2 Hydroxybenzoate in Chemical Science

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The molecular architecture of Cyclohexyl 5-bromo-2-hydroxybenzoate (B13816698) makes it a valuable building block for the construction of more elaborate chemical structures. The presence of multiple reactive sites allows for a variety of chemical transformations, rendering it a versatile intermediate in organic synthesis.

Precursor for Complex Molecular Architectures and Scaffolds

The core structure of Cyclohexyl 5-bromo-2-hydroxybenzoate serves as a foundational element for the synthesis of complex molecular frameworks. The aromatic ring can undergo further substitution reactions, while the ester and hydroxyl groups can be modified or used as directing groups. A notable application of its direct precursor, 5-bromo-2-hydroxybenzaldehyde, is in the synthesis of macrocyclic compounds known as calixarenes. For instance, the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with 2-methylresorcinol (B147228) in the presence of an acid catalyst yields C-5-bromo-2-hydroxyphenylcalix nih.gov-2-methylresorcinarene. This reaction highlights the utility of the 5-bromo-2-hydroxyphenyl moiety in constructing large, well-defined molecular cavities that are central to supramolecular chemistry and host-guest interactions.

The reactivity of the precursor aldehyde suggests that this compound could similarly be employed in condensation reactions to create novel macrocycles and other complex scaffolds, with the cyclohexyl group potentially influencing the solubility and conformational properties of the resulting structures.

Building Block for Analogues of Natural Products

The synthesis of natural product analogues is a critical area of medicinal chemistry, aimed at developing new therapeutic agents with improved properties. The 5-bromosalicylate framework is a key component in certain naturally occurring compounds. For example, a bromochalcone, 5′-bromo-2′-hydroxy-4,4′,6′-trimethoxychalcone, has been isolated from the leaves of Garcinia nervosa. researchgate.net The synthesis of this and related chalcones often involves the use of a 5-bromo-2-hydroxyacetophenone derivative, which is structurally similar to this compound. researchgate.net

The potential for this compound to serve as a starting material for the synthesis of analogues of bioactive natural products is significant. The compound can be modified through various organic reactions to introduce different functional groups, leading to a library of novel compounds for biological screening. The related compound, (5-Bromo-2-hydroxyphenyl)(cyclohexyl)methanone, is also recognized as a valuable building block in chemical synthesis. evitachem.com

Catalysis and Ligand Design Studies

The ortho-hydroxybenzoyl moiety present in this compound is a classic structural motif for the design of chelating ligands for metal ions. The formation of Schiff bases from the related 5-bromosalicylaldehyde (B98134) is a well-established route to multidentate ligands capable of coordinating with a variety of transition metals.

These metal complexes have shown significant promise in catalysis. For example, Schiff base ligands derived from 5-bromosalicylaldehyde can form complexes with metals like copper(II) and ruthenium(II). Ruthenium(II) complexes, in particular, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones. The electronic properties of the ligand, influenced by the bromo substituent, can play a crucial role in the catalytic efficiency of the metal center. While direct studies on ligands derived from this compound are not yet prevalent, the established chemistry of its precursors strongly suggests a promising avenue for research in the development of new catalysts.

Contributions to Materials Science and Functional Materials Research

The unique combination of a bulky non-polar cyclohexyl group and a polar, functionalized aromatic ring makes this compound an interesting candidate for the development of new functional materials.

Integration into Polymeric Architectures and Dendrimers

Functional polymers and dendrimers are at the forefront of materials science, with applications ranging from drug delivery to electronics. Hydroxybenzoate derivatives are valuable monomers for the synthesis of polyesters and other functional polymers. Ring-opening polymerization of lactide and hydroxybenzoate-derived monomers is a known strategy to produce biodegradable polymers. The presence of the bromo- and cyclohexyl- functionalities on this compound could be exploited to create polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or flame retardancy. While specific examples of its incorporation into polymers are not yet widely reported, the general synthetic methodologies for creating functional polyesters from similar building blocks are well-established.

Application in Optical Materials Research (e.g., UV absorption characteristics for non-biological filters)

Salicylate (B1505791) esters are a well-known class of compounds used as UVB filters in sunscreen formulations. mdpi.commdpi.comresearchgate.net The ortho-hydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group, which contributes to their ability to absorb UV radiation and dissipate it as heat. mdpi.com Common examples of salicylate-based UV filters include homosalate (B147027) and octisalate. mdpi.commdpi.com

This compound shares the core salicylate ester structure, suggesting its potential as a UV-absorbing agent. The cyclohexyl group can enhance lipophilicity, which is a desirable property for incorporation into cosmetic formulations. mdpi.com Furthermore, the bromine atom may modulate the UV absorption spectrum. Studies on fatty acid esters of salicylic (B10762653) acid have shown that the nature of the ester group can influence skin permeation and accumulation, which are critical parameters for the efficacy and safety of UV filters. nih.gov This indicates that this compound could be a valuable candidate for research into new optical materials, particularly for applications as non-biological UV filters.

Formulation Science

The formulation of active compounds into stable and effective delivery systems is a cornerstone of applied chemistry. For this compound, its utility in specialized formulations, such as for fragrance delivery, is an area of significant interest. While direct studies on this specific compound are not widely available, the properties of its parent molecule, cyclohexyl salicylate, offer valuable insights.

Cyclohexyl salicylate is recognized for its powerful floral and balsamic scent, with green notes reminiscent of jasmine. givaudan.com It is utilized in a variety of fragrance compositions, particularly for creating carnation, hyacinth, and orchid accords. givaudan.com The stability of cyclohexyl salicylate has been assessed in various consumer product bases. It demonstrates good stability in lotions, shampoos, shower gels, soaps, and certain types of cleaners. specialchem.com However, its stability is reported to be poor in the presence of bleach. specialchem.com

The introduction of a bromine atom in this compound would likely modulate these properties. Bromine, being an electron-withdrawing group, could influence the molecule's polarity, volatility, and, consequently, its fragrance profile and release characteristics from a given matrix. Further research would be needed to quantify these effects on its stability and solubility in organic matrices for functions like controlled fragrance release.

Table 1: Stability of a Structurally Related Salicylate in Different Formulations

Product BaseStability
Body LotionGood
ShampooGood
Shower GelGood
SoapGood
Antiperspirant Roll-onGood
APC Liquid CleanerGood
Citric Acid Liquid CleanerGood
BleachPoor

Data based on the stability of cyclohexyl salicylate. specialchem.com

Molecular Probe Development and Sensing Applications

The development of molecular probes for sensing specific analytes or biological events is a rapidly advancing field. The structure of this compound suggests its potential as a scaffold for such probes. The bromo-salicylate head could act as a recognition element, while the cyclohexyl tail could be modified to tune its physical properties or to attach reporter groups.

For instance, related brominated aromatic compounds have been investigated for their utility in sensing. 5-Bromo-2-hydroxybenzaldehyde has been studied for its electronic properties and potential as a precursor to Schiff's bases that can act as sensors for metal ions. nih.gov Furthermore, 5-bromo-2'-deoxycytidine (B85790) has been explored as a potential DNA photosensitizer, indicating that the bromo-substituted aromatic moiety can participate in photo-induced electron transfer processes, a mechanism often exploited in fluorescent probes. rsc.org

The development of this compound as a molecular probe would require systematic investigation into its binding affinities for various targets and its photophysical response upon binding. Its potential applications could range from environmental monitoring to cellular imaging, depending on the specificity and sensitivity that can be engineered into its design.

Mechanistic Studies of Molecular Interactions with Biomolecules

Understanding how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. The structural motifs within this compound suggest that it could be a ligand for various proteins, and its study could provide insights into molecular recognition and enzyme inhibition.

While there is no direct evidence of this compound inhibiting WDR5 or COX-II, the structural components of the molecule are found in known inhibitors of these enzymes, suggesting it as a candidate for investigation.

WDR5: The protein WDR5 is a key component of histone methyltransferase complexes and a target in cancer therapy. Small molecule inhibitors have been developed that bind to the "WIN" site of WDR5, leading to its displacement from chromatin. nih.govnih.gov These inhibitors often feature a core aromatic structure. The mechanism of action for these inhibitors involves the disruption of WDR5's role in gene regulation, which can induce apoptosis in cancer cells. nih.gov

COX-II: Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-2. nih.gov Salicylates are a well-known class of COX inhibitors. The addition of a bulky cyclohexyl group and a bromine atom could influence the selectivity and potency of this compound towards COX-2 over the related COX-1 enzyme.

Further research, including enzymatic assays and structural biology studies, would be necessary to determine if this compound exhibits inhibitory activity against WDR5 or COX-II and to elucidate the specific mechanism of action.

The study of how a ligand like this compound binds to a protein target is crucial for understanding its biological activity. The interaction is governed by a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions. The cyclohexyl group can engage in hydrophobic interactions, while the hydroxyl and carboxyl groups of the salicylate moiety can form hydrogen bonds. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding.

The structural basis for the interaction of small molecules with proteins is often elucidated using techniques like X-ray crystallography and NMR spectroscopy. For example, the binding of inhibitors to the MDM2 protein has been studied in detail, revealing how the small molecules mimic the interactions of the native p53 protein. biorxiv.org Similar studies on this compound in complex with a target protein would provide a detailed picture of its binding mode and could guide the design of more potent and selective analogs.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The ability of this compound to participate in such interactions could make it a useful tool for studying biochemical pathways.

For example, the 14-3-3 proteins are a family of regulatory proteins that bind to phosphorylated serine/threonine motifs in a wide range of signaling proteins. nih.gov The binding is highly specific and crucial for the regulation of many cellular processes. A molecule like this compound, with its potential for multiple types of non-covalent interactions, could be explored as a modulator of such protein-protein interactions. By binding to one of the partner proteins, it could either inhibit or stabilize the complex, thereby providing a means to probe the function of the pathway.

Q & A

Basic Research Questions

Synthesis and Purification Methodology Q: What is the optimal procedure for synthesizing and purifying cyclohexyl 5-bromo-2-hydroxybenzoate in academic settings? A: The compound can be synthesized via esterification between methyl 5-bromo-2-hydroxybenzoate and cyclohexanol under acid catalysis. Purification is typically achieved through column chromatography, with yields ranging from 52% to 63% depending on reaction conditions. GC-MS is recommended for confirming molecular identity and purity .

Structural Confirmation Techniques Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A combination of GC-MS (for molecular weight verification) and NMR spectroscopy (for elucidating substituent positions and cyclohexyl ester conformation) is critical. For advanced characterization, high-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities .

Stability Under Experimental Conditions Q: How should researchers mitigate decomposition of this compound during storage or reactions? A: Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as the ester group may hydrolyze. Pre-experiment stability assays (e.g., TLC or HPLC) are advised to verify integrity .

Advanced Research Questions

Reactivity of the Bromo Substituent Q: How does the bromo substituent influence the compound’s reactivity in cross-coupling or substitution reactions? A: The bromine atom at the 5-position serves as a site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the cyclohexyl group may slow kinetics, necessitating optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Computational Modeling of Electronic Properties Q: What computational methods are suitable for studying the electronic structure of this compound? A: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map charge distribution. For example, the bromine atom induces electron withdrawal, while the cyclohexyl ester enhances lipophilicity (logP ≈ 3.19), as observed in analogous cyclohexyl derivatives .

Photophysical Behavior and Substituent Effects Q: How do substituents like bromine and the cyclohexyl group affect the compound’s photophysical properties? A: The bromine atom may redshift absorption spectra due to heavy atom effects, while the cyclohexyl group increases hydrophobicity, altering aggregation in solution. Time-resolved spectroscopy (e.g., transient absorption) can quantify triplet-state lifetimes for applications in photodynamic studies .

Mechanistic Pathways in Derivatization Q: What are the dominant mechanistic pathways when using this compound as an intermediate in drug discovery? A: The compound is often hydrolyzed to 5-bromo-2-hydroxybenzoic acid for subsequent coupling to bioactive moieties (e.g., antimalarial acridones). Reaction monitoring via LC-MS or in-situ IR spectroscopy helps track intermediates and optimize stepwise yields .

Analytical Challenges in Quantification Q: What advanced techniques address quantification challenges for this compound in complex matrices? A: Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) enhances sensitivity. For trace analysis, isotope dilution (e.g., ¹³C-labeled internal standards) minimizes matrix effects .

Methodological Guidance

Optimizing Reaction Yields Q: What strategies improve yields in multi-step syntheses involving this compound? A: Use excess cyclohexanol (1.5–2.0 eq.) to drive esterification. For purification, gradient elution in column chromatography (hexane/ethyl acetate) resolves closely related byproducts. Parallel microscale reactions can screen optimal catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) .

Handling Air-Sensitive Intermediates Q: How should researchers manage air-sensitive intermediates derived from this compound? A: Employ Schlenk-line techniques under nitrogen/argon. For transient radicals (e.g., during photolysis), EPR spectroscopy with spin-trapping agents (e.g., TEMPO) provides real-time monitoring. Glovebox use is critical for oxygen-free storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.